molecular formula C8H8N4S B1586310 3-Amino-5-phenylamino-1,2,4-thiadiazole CAS No. 60093-15-4

3-Amino-5-phenylamino-1,2,4-thiadiazole

Cat. No.: B1586310
CAS No.: 60093-15-4
M. Wt: 192.24 g/mol
InChI Key: VQILAUHHKYCEOS-UHFFFAOYSA-N
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Description

3-Amino-5-phenylamino-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C8H8N4S. It belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields. The compound is characterized by the presence of an amino group at the 3rd position and a phenylamino group at the 5th position on the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-phenylamino-1,2,4-thiadiazole typically involves the reaction of thiosemicarbazide with aromatic aldehydes under acidic conditions. One common method includes the cyclization of N-phenylthiosemicarbazide with phosphorus oxychloride, followed by neutralization with a base .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-phenylamino-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Amino-5-phenylamino-1,2,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-5-phenylamino-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions contribute to its antimicrobial and antifungal properties .

Comparison with Similar Compounds

  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 4-Phenyl-1,2,4-triazole-3-thiol

Comparison: Compared to these similar compounds, 3-amino-5-phenylamino-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of both amino and phenylamino groups enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

5-N-phenyl-1,2,4-thiadiazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-7-11-8(13-12-7)10-6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQILAUHHKYCEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373409
Record name N~5~-Phenyl-1,2,4-thiadiazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60093-15-4
Record name N~5~-Phenyl-1,2,4-thiadiazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5-ANILINO-1,2,4-THIADIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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